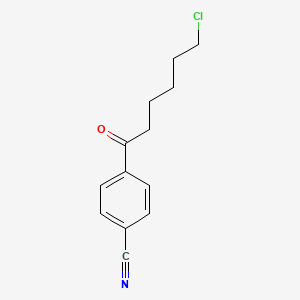

6-Chloro-1-(4-cyanophenyl)-1-oxohexane

Description

Contextualization of Halogenated Alkyl Ketones with Aromatic Nitrile Functionality

Halogenated alkyl ketones, particularly those bearing an aromatic nitrile group, are valuable intermediates in organic synthesis. mdpi.com The structure of 6-Chloro-1-(4-cyanophenyl)-1-oxohexane features a hexanoyl chain with a terminal chloro group, attached to a cyanophenyl group via a ketone. This combination places it within a specific category of organic building blocks. bldpharm.com

The presence of an α-haloketone moiety is a common feature in many synthetic pathways, though direct halogenation of aryl ketones can present challenges such as moderate conversions and the use of hazardous reagents. mdpi.com The nitrile functionality, on the other hand, is of immense importance in functional group-oriented synthesis due to its unique reactivity. nih.gov The juxtaposition of these groups in a single molecule allows for a diverse range of chemical transformations.

Strategic Importance of the Chloro, Ketone, and Nitrile Moieties in Synthetic Design

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups: the terminal chloro group, the ketone, and the aromatic nitrile.

Chloro Group : The terminal alkyl chloride provides a reactive site for nucleophilic substitution reactions. libretexts.org This allows for the introduction of various other functional groups, effectively extending the carbon chain or introducing heteroatoms. For instance, it can react with sodium or potassium cyanide to further elaborate the molecule, a common strategy for increasing carbon chain length. libretexts.org

Ketone Group : The ketone functionality is a versatile hub for a multitude of organic reactions. It can undergo nucleophilic addition, reduction to an alcohol, or serve as a handle for forming carbon-carbon bonds through reactions like the Wittig or Grignard reactions. libretexts.org Furthermore, alkyl ketones can serve as surrogates for alkyl halides through deacylative halogenation, highlighting the strategic interchangeability of these functional groups. nih.govorganic-chemistry.org

Nitrile Group : The aromatic nitrile (or cyano) group is a highly valuable functional group in organic synthesis. nih.gov Its electrophilic carbon atom is susceptible to nucleophilic attack, allowing for its conversion into a wide array of other functionalities, including carboxylic acids, amines, and ketones. libretexts.org The nitrile group can also participate in cycloaddition reactions and act as a directing group in C-H bond functionalization. nih.gov Aryl nitriles are important intermediates and are found in various dyes, agrochemicals, and pharmaceutically active compounds. researchgate.net

The combination of these three moieties in one molecule allows for sequential and selective reactions, making it a powerful tool for constructing complex molecular architectures.

| Functional Group | Type of Reactions | Potential Products/Modifications |

| Alkyl Chloride | Nucleophilic Substitution | Ethers, Amines, Thioethers, Further Alkylation |

| Ketone | Nucleophilic Addition, Reduction, Wittig Reaction | Alcohols, Alkenes, Tertiary Alcohols |

| Aromatic Nitrile | Hydrolysis, Reduction, Grignard Reaction | Carboxylic Acids, Amines, Ketones |

Table 2: Reactivity of Functional Groups in this compound.

Overview of Research Trajectories for Multi-Functionalized Organic Compounds

Research into multi-functionalized organic compounds like this compound is a burgeoning area of chemical science. The ability to incorporate multiple reactive sites into a single molecule offers significant advantages in terms of synthetic efficiency and molecular diversity. researchgate.net Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies : Chemists are continuously exploring new ways to synthesize and modify multi-functional molecules. This includes the development of chemo- and regioselective reactions that can target one functional group in the presence of others.

Materials Science Applications : Multi-functional organic molecules are being investigated for their potential use in advanced materials. deliuslab.com For example, the incorporation of specific functional groups can tune the electronic and optical properties of materials for applications in solar energy conversion and electronics. mdpi.com

Metal-Organic Frameworks (MOFs) : The design of organic linkers with multiple functional groups is crucial for creating tailored MOFs with specific properties for gas storage, separation, and catalysis. nih.gov The ability to precisely position different functional groups on an organic ligand allows for fine-tuning of the resulting MOF's structure and function. researchgate.net

An in-depth look at the synthetic methodologies for producing this compound reveals a multi-faceted approach, combining classical organic reactions with modern synthetic strategies. The construction of this molecule hinges on the precise formation of its core components: the aryl ketone, the functionalized hexane chain, and the aromatic nitrile. This article explores the key synthetic strategies for each of these fragments, adhering to a structured examination of the chemical processes involved.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chlorohexanoyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPXBHYLQIMTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645178 | |

| Record name | 4-(6-Chlorohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-19-1 | |

| Record name | 4-(6-Chlorohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1 4 Cyanophenyl 1 Oxohexane

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic.

Nucleophilic Addition Pathways (e.g., hydride reduction, organometallic additions)

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

Hydride Reduction: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols. libretexts.orgdalalinstitute.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated to yield the alcohol. libretexts.orgdalalinstitute.com Given that LiAlH₄ is a much stronger reducing agent than NaBH₄, it reacts more violently and is less selective. libretexts.org For 6-Chloro-1-(4-cyanophenyl)-1-oxohexane, reduction would yield 6-chloro-1-(4-cyanophenyl)hexan-1-ol. It is important to note that LiAlH₄ can also reduce the nitrile group, whereas NaBH₄ is generally selective for the ketone.

Organometallic Additions: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would be expected to produce 7-chloro-2-(4-cyanophenyl)heptan-2-ol. A crucial consideration is that Grignard reagents are also strong bases and can react with acidic protons. masterorganicchemistry.com Additionally, Grignards can react with nitriles, which would be a competing reaction pathway in this molecule. masterorganicchemistry.com

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| 1. NaBH₄, 2. H₃O⁺ | 6-chloro-1-(4-cyanophenyl)hexan-1-ol | Hydride Reduction |

| 1. CH₃MgBr, 2. H₃O⁺ | 7-chloro-2-(4-cyanophenyl)heptan-2-ol | Grignard Addition |

| 1. PhLi, 2. H₃O⁺ | 6-chloro-1-(4-cyanophenyl)-1-phenylhexan-1-ol | Organolithium Addition |

Enolate Chemistry and Alpha-Substitutions

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of enolates in the presence of a suitable base. masterorganicchemistry.comwikipedia.org Enolates are powerful nucleophiles and are key intermediates in a variety of synthetic transformations. masterorganicchemistry.comlibretexts.org

Enolate Formation: The acidity of the α-protons in this compound is enhanced by the electron-withdrawing nature of the carbonyl group. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would lead to the quantitative formation of the lithium enolate. libretexts.orgbham.ac.uk Weaker bases, such as alkoxides, would establish an equilibrium between the ketone and the enolate. wikipedia.org

Alpha-Substitutions: Once formed, the enolate can react with various electrophiles. A common reaction is α-halogenation, where the enolate reacts with a halogen source (e.g., Br₂) to introduce a halogen at the α-position. wikipedia.orglibretexts.org Under acidic conditions, this reaction typically leads to monohalogenation, while under basic conditions, polyhalogenation can occur. wikipedia.org The resulting α-halo ketone is a valuable synthetic intermediate. libretexts.org

Oxidation and Reduction Transformations

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.govlibretexts.org The mechanism involves the migration of one of the alkyl or aryl groups attached to the carbonyl carbon. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the migration of the 4-cyanophenyl group is expected to be more favorable than the 5-chloropentyl group, leading to the formation of 4-cyanophenyl 6-chlorohexanoate.

Clemmensen and Wolff-Kishner Reductions: These reactions are used to completely reduce the carbonyl group of a ketone to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.orgallen.in The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. masterorganicchemistry.com Both methods would convert this compound to 4-(6-chlorohexyl)benzonitrile. The choice between these two methods depends on the stability of the other functional groups in the molecule to acidic or basic conditions. masterorganicchemistry.comquora.com The nitrile group is generally stable under Clemmensen conditions but can be susceptible to hydrolysis under the harsh basic conditions of the Wolff-Kishner reduction.

Table 2: Predicted Products of Oxidation and Reduction of this compound

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| m-CPBA | 4-cyanophenyl 6-chlorohexanoate | Baeyer-Villiger Oxidation |

| Zn(Hg), HCl | 4-(6-chlorohexyl)benzonitrile | Clemmensen Reduction |

| N₂H₄, KOH, heat | 4-(6-chlorohexyl)benzonitrile | Wolff-Kishner Reduction |

Reactivity of the Terminal Alkyl Chloride

The terminal primary alkyl chloride provides a reactive site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

SN2 Pathway: As a primary alkyl halide, the terminal chloride of this compound is expected to be highly susceptible to SN2 reactions. masterorganicchemistry.com This pathway involves a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral (which it is not in this case). masterorganicchemistry.com Strong, non-bulky nucleophiles in polar aprotic solvents favor the SN2 mechanism. khanacademy.org For example, reaction with sodium cyanide (NaCN) would yield 4-(6-cyanohexanoyl)benzonitrile.

SN1 Pathway: The SN1 pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation. youtube.com Therefore, SN1 reactions are unlikely to be a major pathway for the terminal chloride of this molecule under typical conditions.

Elimination Reactions to Form Alkenes

Elimination reactions, particularly the E2 mechanism, can compete with SN2 reactions, especially in the presence of strong, sterically hindered bases. khanacademy.orgyoutube.comyoutube.com The E2 reaction is a concerted process where a base removes a proton from the β-carbon while the leaving group departs. masterorganicchemistry.com In the case of this compound, treatment with a bulky base like potassium tert-butoxide (t-BuOK) would favor the E2 pathway, leading to the formation of 1-(4-cyanophenyl)-1-oxohex-5-ene. The use of a strong, non-bulky base like sodium hydroxide (B78521) would likely result in a mixture of SN2 and E2 products.

It is also conceivable that under certain conditions, an intramolecular reaction could occur. For example, if the ketone's α-position is deprotonated to form an enolate, this enolate could potentially act as an intramolecular nucleophile, attacking the terminal alkyl chloride to form a cyclic product. However, the formation of a six-membered ring through this pathway would be favored over larger rings. In this case, an intramolecular cyclization would lead to a seven-membered ring, which is generally less kinetically favorable.

Table 3: Predicted Products of Reactions at the Terminal Alkyl Chloride

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| NaCN in DMSO | 4-(6-cyanohexanoyl)benzonitrile | SN2 |

| NaN₃ in Acetone | 4-(6-azidohexanoyl)benzonitrile | SN2 |

| Potassium tert-butoxide (t-BuOK) | 1-(4-cyanophenyl)-1-oxohex-5-ene | E2 |

Cross-Coupling and Organometallic Reactions involving the C-Cl Bond

The terminal C-Cl bond in the hexanoyl chain is a primary alkyl chloride. While less reactive in classical palladium-catalyzed cross-coupling reactions than aryl or vinyl halides, recent advancements in catalysis have enabled efficient coupling of such unactivated alkyl halides. researchgate.netnih.gov These reactions are pivotal for forming new carbon-carbon bonds.

Palladium and Nickel-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Heck couplings, traditionally challenging for alkyl chlorides due to slow oxidative addition and competing β-hydride elimination, can be achieved using specialized catalyst systems. researchgate.netnih.govnih.gov For instance, nickel-based catalysts or palladium catalysts with specific ligands can facilitate the Suzuki coupling of alkyl chlorides with organoboron reagents. nih.govharvard.edu Similarly, photoinduced palladium catalysis has been shown to enable Mizoroki-Heck reactions with a variety of alkyl chlorides under mild conditions. researchgate.net

Interactive Data Table: Representative Cross-Coupling Reactions for Primary Alkyl Chlorides

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | NiCl₂(PCy₃)₂ / Pd(OAc)₂ + Ligand | K₃PO₄ | Dioxane / THF | Aryl/Vinyl-Substituted Alkane |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / Photo-induced Pd | Organic Base (e.g., Et₃N) | Acetonitrile / DMF | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine Base (e.g., Et₃N) | THF / Toluene | Internal Alkyne |

Organometallic Reagent Formation: The alkyl chloride can be converted into an organometallic reagent, such as a Grignard reagent (R-MgCl), by reacting with magnesium metal. masterorganicchemistry.comyoutube.com However, the presence of the electrophilic ketone and nitrile functional groups within the same molecule presents a significant challenge. Any Grignard reagent formed would readily react with the ketone or nitrile of a starting material molecule, leading to a complex mixture of oligomeric products. Therefore, the formation of a Grignard reagent from this compound would require the prior protection of the ketone and nitrile moieties to be synthetically useful.

Transformations of the Aromatic Nitrile Group

The aromatic nitrile group is a versatile functional handle, susceptible to a variety of transformations including hydrolysis, reduction, and addition of nucleophiles. libretexts.org

Hydrolysis to Amides and Carboxylic Acids

The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. The reaction proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base (e.g., NaOH) also effects hydrolysis. The initial product is a carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid. Ammonia is evolved as a byproduct. Under controlled conditions, the reaction can sometimes be stopped at the amide stage.

Interactive Data Table: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) | Byproduct |

| Acidic | H₂O, H₂SO₄ (conc.), Heat | Amide | Carboxylic Acid | NH₄⁺ |

| Basic | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Amide | Carboxylic Acid | NH₃ |

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine (R-CH₂NH₂). libretexts.org Catalytic hydrogenation using catalysts such as Raney Nickel or Platinum on carbon (Pt/C) under a hydrogen atmosphere also yields the primary amine. However, these conditions would likely also reduce the ketone functionality. Selective reduction of the nitrile in the presence of a ketone can be challenging but may be achieved with specific catalysts like cobalt-based systems. nih.gov

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be accomplished using Diisobutylaluminum hydride (DIBAL-H). quora.commasterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H first adds a hydride to the nitrile to form an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup. libretexts.org Care must be taken as DIBAL-H can also reduce the ketone group. researchgate.net

Interactive Data Table: Reagents for Nitrile Reduction

| Reagent | Product | Selectivity Considerations |

| LiAlH₄ | Primary Amine | Also reduces the ketone and potentially the C-Cl bond. Not selective. |

| H₂ / Raney Ni | Primary Amine | Also reduces the ketone. Not selective. |

| DIBAL-H | Aldehyde | Must be performed at low temperature. Can also reduce the ketone. |

Nucleophilic Additions to the Nitrile Carbon

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, act as potent carbon nucleophiles that can add to the electrophilic carbon of the nitrile group. researchgate.netresearchgate.net The initial addition forms an imine anion, which is stable to further addition. Subsequent hydrolysis of this intermediate during aqueous workup yields a ketone. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful method for the synthesis of ketones and for forming new carbon-carbon bonds directly attached to the aromatic ring.

The reaction of this compound with a Grignard reagent would likely result in competitive attack at both the nitrile and the ketone carbonyl. Selective addition to the nitrile would require protection of the more reactive ketone group.

Interactive Data Table: Nucleophilic Addition to Aromatic Nitriles

| Organometallic Reagent | Intermediate (after addition) | Final Product (after hydrolysis) |

| Methylmagnesium Bromide (CH₃MgBr) | Imine Anion | 4-(1-Oxo-6-chlorohexyl)acetophenone |

| Phenyllithium (C₆H₅Li) | Imine Anion | 4-(1-Oxo-6-chlorohexyl)benzophenone |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Imine Anion | 4-(1-Oxo-6-chlorohexyl)propiophenone |

Cycloaddition Reactions involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. The most common example is the [3+2] cycloaddition with azides to form tetrazole rings, which are important heterocyclic structures in medicinal chemistry. researchgate.netresearchgate.net This reaction, often catalyzed by Lewis acids or metals, involves the combination of the nitrile (a 2π electron component) with an azide (B81097) (a 3-atom, 4π electron component). nih.gov

Interactive Data Table: [3+2] Cycloaddition of a Nitrile

| Reagent | Reaction Type | Catalyst (Example) | Product |

| Sodium Azide (NaN₃) | [3+2] Cycloaddition | ZnCl₂ or NH₄Cl | 5-(4-(1-Oxo-6-chlorohexyl)phenyl)-1H-tetrazole |

Reactivity of the Substituted Aromatic Ring

The aromatic ring of this compound is substituted with two electron-withdrawing groups: the cyano group (-CN) and the acyl group (-CO-R). Both of these groups deactivate the ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to the meta positions. wikipedia.orgmsu.edu

The deactivating nature is due to the inductive electron withdrawal and resonance effects of both the carbonyl and nitrile functionalities, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic. The directing effect arises from the destabilization of the sigma complex intermediates for ortho and para attack, making the transition state for meta attack the least energetic option.

Typical electrophilic aromatic substitution reactions would therefore yield 3,5-disubstituted products relative to the existing substituents.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Chloro-1-(4-cyano-3-nitrophenyl)-1-oxohexane |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(3-Bromo-4-cyanophenyl)-6-chloro-1-oxohexane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-Acetyl-4-cyanophenyl)-6-chloro-1-oxohexane |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(6-Chlorohexanoyl)-5-cyanobenzenesulfonic acid |

Electrophilic Aromatic Substitution (considering substituent effects)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. nih.govlibretexts.orgmasterorganicchemistry.com The feasibility and orientation of such a reaction on the 4-cyanophenyl ring of this compound are profoundly influenced by the electronic properties of the existing substituents: the acyl group (-CO(CH2)5Cl) and the cyano group (-CN).

Both the acyl and cyano groups are potent electron-withdrawing groups. minia.edu.egmsu.edu The acyl group deactivates the aromatic ring through both a resonance effect, by delocalizing the ring's π-electrons onto the carbonyl oxygen, and an inductive effect, due to the electronegativity of the oxygen atom. Similarly, the cyano group deactivates the ring through a strong inductive effect and a resonance effect, pulling electron density away from the ring. minia.edu.eg The presence of two deactivating groups renders the aromatic ring significantly less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. msu.edu Consequently, forcing an EAS reaction to occur would necessitate harsh reaction conditions, such as high temperatures and the use of potent electrophiles and catalysts.

In the event of an EAS reaction, the directing effects of the substituents determine the position of the incoming electrophile. Both the acyl and cyano groups are meta-directors. minia.edu.egmsu.edu This is because the deactivation is most pronounced at the ortho and para positions due to the placement of partial positive charges in the resonance structures of the sigma complex intermediate. The meta position, being the least deactivated, is the most favorable site for electrophilic attack. Therefore, any electrophilic substitution on this compound would be predicted to yield the meta-substituted product, relative to the existing substituents.

A potential intramolecular electrophilic aromatic substitution is the Friedel-Crafts alkylation, where the chloroalkyl chain acts as the electrophile. wikipedia.orgbyjus.commasterorganicchemistry.com Under the influence of a Lewis acid catalyst, the terminal chlorine could be abstracted to form a carbocation, which could then attack the aromatic ring. Given the length of the hexanoyl chain, cyclization to form a six-membered ring is plausible, leading to a tetralone derivative. However, the severe deactivation of the aromatic ring by the acyl and cyano groups would likely make this intramolecular reaction challenging to achieve. libretexts.org

| Substituent | Electronic Effect | Directing Effect |

| Acyl (-CO(CH2)5Cl) | Deactivating | Meta |

| Cyano (-CN) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (where activated)

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. minia.edu.egwikipedia.org Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.gov

In this compound, the aromatic ring is substituted with two electron-withdrawing groups, the acyl and cyano groups. However, for a typical SNAr reaction to occur, a good leaving group must be attached directly to the aromatic ring. In this molecule, the chlorine atom is part of the alkyl chain and not directly bonded to the phenyl ring. Therefore, direct nucleophilic aromatic substitution on the cyanophenyl ring is not a primary reaction pathway.

However, the cyano group itself can, under specific conditions, act as a leaving group in nucleophilic aromatic substitution reactions, particularly in heteroaromatic systems or when the aromatic ring is highly activated. researchgate.net For the 4-cyanophenyl ring in the target molecule, displacement of the cyano group by a strong nucleophile is theoretically possible but would likely require extreme conditions due to the presence of the deactivating acyl group and the stability of the C-CN bond. The presence of other activating groups, such as nitro groups, typically enhances the feasibility of such reactions. libretexts.org

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the carbonyl group, the primary alkyl chloride, and the aromatic ring—raises questions of chemoselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

The primary alkyl chloride at the end of the hexanoyl chain is a potential site for nucleophilic substitution (SN2) reactions. cymitquimica.com The carbonyl group of the ketone can undergo nucleophilic addition. The deactivated aromatic ring, as discussed, is a poor candidate for electrophilic attack but could potentially undergo nucleophilic attack under forcing conditions.

In a reaction with a nucleophile, a competition exists between SN2 reaction at the C-Cl bond and nucleophilic addition to the carbonyl group. The outcome would depend on the nature of the nucleophile and the reaction conditions. Strong, unhindered nucleophiles would likely favor the SN2 displacement of the chloride. Bulky nucleophiles or conditions that favor carbonyl reactivity (e.g., acid catalysis) might lead to reaction at the ketone.

Given the highly deactivated nature of the aromatic ring, it is expected that reactions with most common nucleophiles and electrophiles will occur preferentially at the alkyl chloride or the ketone functional groups. For instance, a reaction with a cyanide salt would likely lead to the substitution of the chlorine atom to form a dinitrile, rather than attacking the aromatic ring.

Regioselectivity, the preference for reaction at one position over another, is primarily relevant to the aromatic ring in this molecule. As established in the section on electrophilic aromatic substitution, any such reaction would be highly regioselective for the meta position.

A notable regioselective and potentially chemoselective reaction to consider is an intramolecular Friedel-Crafts acylation. If the molecule were, for example, 6-Chloro-1-(4-carboxyphenyl)-1-oxohexane, activation of the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid could lead to an intramolecular cyclization. The regioselectivity of this cyclization would be governed by the directing effects of the existing substituents and the steric feasibility of ring formation.

| Functional Group | Potential Reaction Type | Relative Reactivity |

| Primary Alkyl Chloride | Nucleophilic Substitution (SN2) | High |

| Ketone Carbonyl | Nucleophilic Addition | Moderate |

| Aromatic Ring | Electrophilic Aromatic Substitution | Very Low |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Very Low (no leaving group) |

Derivatization Strategies and Application As a Synthetic Intermediate

Synthesis of Novel Chemical Scaffolds and Architectures

The strategic placement of reactive sites within 6-Chloro-1-(4-cyanophenyl)-1-oxohexane makes it an ideal precursor for the synthesis of novel and diverse chemical scaffolds. Through carefully designed reaction sequences, chemists can forge new ring systems and molecular frameworks that can serve as the basis for the development of new materials and therapeutic agents.

The presence of the electrophilic chlorohexanone chain and the nucleophilic potential of the cyanophenyl ring (or its derivatives) allows for intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems. For instance, under specific conditions, the alkyl chain can be induced to react with the aromatic ring or with a functional group introduced onto the ring, leading to the formation of new carbocyclic or heterocyclic rings. The regioselectivity of such cyclizations can often be controlled by the choice of reagents and reaction conditions.

While specific examples of intramolecular cyclization of this compound are not extensively documented in publicly available literature, the general principle of intramolecular reactions involving haloalkanes and aromatic systems is a well-established synthetic strategy.

The functional handles present in this compound are particularly well-suited for the construction of a variety of heterocyclic systems. The ketone and cyano groups can be transformed into functionalities that can participate in cyclization reactions. For example, the ketone can be converted into an oxime or a hydrazone, which can then undergo further reactions to form nitrogen-containing heterocycles. Similarly, the cyano group can be hydrolyzed, reduced, or reacted with various reagents to introduce nitrogen-containing functionalities that can be utilized in the formation of heterocyclic rings such as pyridines, pyrimidines, or imidazoles.

The chloroalkyl chain can also be a key participant in heterocycle formation. Nucleophilic attack by heteroatoms such as nitrogen, oxygen, or sulfur on the carbon bearing the chlorine atom is a common strategy for forming five-, six-, or seven-membered heterocyclic rings.

| Heterocycle Class | Potential Synthetic Approach from this compound |

| Tetrahydrofurans | Intramolecular Williamson ether synthesis following reduction of the ketone to an alcohol. |

| Pyrrolidines | Reaction with a primary amine to form an intermediate that undergoes intramolecular N-alkylation. |

| Piperidines | Similar to pyrrolidine (B122466) synthesis, but with precursors that favor six-membered ring formation. |

| Thianes | Reaction with a thiol-containing nucleophile followed by intramolecular cyclization. |

Elaboration into Complex Polyfunctionalized Molecules

Beyond the formation of new ring systems, this compound serves as a scaffold for the introduction and manipulation of multiple functional groups, leading to the synthesis of complex polyfunctionalized molecules. The sequential and chemoselective reaction of its different functional groups is key to this application. For instance, the chloro group can be displaced by a nucleophile, the ketone can be reduced or converted to an alkene, and the cyano group can be transformed into an amide, carboxylic acid, or amine. This allows for the systematic build-up of molecular complexity.

Development of Target Molecules through Strategic Functional Group Interconversions

The development of specific target molecules often relies on the strategic interconversion of functional groups. This compound provides a platform where such transformations can be carried out effectively. The ketone, cyano, and chloro functionalities can be seen as synthetic handles that can be modified in a planned sequence to achieve a desired molecular structure.

A hypothetical synthetic plan could involve the initial displacement of the chloride, followed by the reduction of the ketone, and finally, the hydrolysis of the nitrile. The order of these steps would be crucial to avoid unwanted side reactions and to ensure the desired outcome. The ability to perform these functional group interconversions selectively is a testament to the versatility of this intermediate.

| Initial Functional Group | Target Functional Group | Potential Reagents |

| -Cl | -OH | H₂O, Base |

| -Cl | -N₃ | NaN₃ |

| -C≡N | -COOH | H₃O⁺, Heat |

| -C≡N | -CH₂NH₂ | LiAlH₄ or H₂, Catalyst |

| C=O | -CH(OH)- | NaBH₄, LiAlH₄ |

| C=O | -CH₂- | Wolff-Kishner or Clemmensen reduction |

Computational and Theoretical Studies of 6 Chloro 1 4 Cyanophenyl 1 Oxohexane

Electronic Structure Analysis and Molecular Orbitals

Theoretical investigations into the electronic structure of a molecule like 6-Chloro-1-(4-cyanophenyl)-1-oxohexane would provide fundamental insights into its stability, reactivity, and spectroscopic properties. These studies are typically performed using computational quantum chemistry methods, such as Density Functional Theory (DFT).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule where electron donation and acceptance are most likely to occur, providing insights into its potential reaction mechanisms.

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

An MEP analysis of this compound would reveal the electrophilic and nucleophilic sites, offering a visual representation of its reactivity and intermolecular interaction patterns.

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part within the same molecule upon photoexcitation. This process is fundamental to the understanding of the photophysical properties of many organic compounds. Theoretical calculations can elucidate the nature and extent of ICT by analyzing the electron density distribution in the ground and excited states.

A study of this compound would likely investigate the potential for charge transfer from the alkyl chain or phenyl ring to the electron-withdrawing cyano and carbonyl groups.

Reactivity Descriptors and Quantum Chemical Properties

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals and are used to predict the behavior of the molecule in chemical reactions.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

While global descriptors describe the molecule as a whole, local reactivity indices, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These indices are crucial for understanding the regioselectivity of chemical reactions.

An analysis of the local reactivity indices for this compound would pinpoint the specific atoms most likely to participate in chemical transformations, complementing the qualitative insights from MEP analysis.

Prediction of Spectroscopic Signatures for Characterization

Computational methods are routinely used to predict spectroscopic data, which are crucial for the structural elucidation and characterization of newly synthesized compounds. By calculating the electronic and vibrational properties of this compound, its expected signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be accurately estimated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov The predicted spectrum for this compound is based on its distinct chemical environments. The aromatic protons of the 4-cyanophenyl ring are expected to appear as two distinct doublets in the downfield region (typically 7.5-8.2 ppm) due to the electron-withdrawing effects of the carbonyl and cyano groups. The methylene (B1212753) protons of the hexanoyl chain would exhibit characteristic shifts based on their proximity to the carbonyl group and the terminal chlorine atom. The protons alpha to the carbonyl group are predicted to be the most deshielded among the aliphatic protons (around 3.0 ppm), while the protons adjacent to the chlorine atom are also expected at a lower field (around 3.6 ppm).

Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon is expected to have the largest chemical shift (approaching 200 ppm), followed by the aromatic carbons and the cyano carbon. The aliphatic carbons will appear in the upfield region, with their specific shifts influenced by the neighboring functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on computational predictions.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Ar-H (ortho to C=O) | 8.10 | d | C=O | 198.5 |

| Ar-H (meta to C=O) | 7.85 | d | Ar-C (ipso to C=O) | 139.0 |

| -CH₂-Cl | 3.61 | t | Ar-C (ortho to C=O) | 129.5 |

| -C(=O)-CH₂- | 3.05 | t | Ar-C (meta to C=O) | 128.8 |

| -CH₂-CH₂Cl | 1.85 | m | Ar-C (para to C=O) | 117.2 |

| -C(=O)CH₂-CH₂- | 1.75 | m | C≡N | 118.0 |

| Central -CH₂- | 1.40 | m | -CH₂-Cl | 44.8 |

| -C(=O)-CH₂- | 38.2 | |||

| -CH₂-CH₂Cl | 32.1 | |||

| -C(=O)CH₂-CH₂- | 26.5 | |||

| Central -CH₂- | 23.9 |

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to absorption bands in an IR spectrum. numberanalytics.comnih.gov For this compound, several characteristic peaks are anticipated. A strong, sharp absorption corresponding to the C≡N stretch of the cyano group is predicted around 2230 cm⁻¹. Another prominent, strong band is expected for the C=O stretch of the aryl ketone, typically around 1690 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations are predicted just below and above 3000 cm⁻¹, respectively. A band corresponding to the C-Cl stretch is expected in the fingerprint region, generally between 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound Note: These are hypothetical values based on computational predictions.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C≡N Stretch | 2230 | Strong, Sharp |

| C=O Stretch | 1690 | Strong |

| Aromatic C=C Bending | 1500-1600 | Variable |

| C-Cl Stretch | 600-800 | Medium |

Mass Spectrometry (MS): While exact fragmentation patterns can be complex, computational analysis can help predict the molecular ion and plausible fragmentation pathways. The molecular ion (M⁺) peak would be observed, and due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is a key diagnostic feature. youtube.comyoutube.com Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion ([C₈H₄NCO]⁺). Another likely fragmentation is the loss of the chloroalkyl chain.

Table 3: Predicted Key Fragments in Mass Spectrometry Note: These are hypothetical m/z values based on predicted fragmentation.

| Fragment Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (³⁵Cl) | 235 | Molecular Ion |

| [M+2]⁺ (³⁷Cl) | 237 | Isotope Peak (~33% of M⁺) |

| [M - Cl]⁺ | 200 | Loss of chlorine radical |

| [C₈H₄NCO]⁺ | 129 | Alpha-cleavage, 4-cyanobenzoyl cation |

| [C₇H₄N]⁺ | 102 | Loss of CO from 4-cyanobenzoyl cation |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional structure and conformational preferences. Computational conformational analysis is used to explore the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netchemrxiv.org

The primary sources of conformational flexibility are the rotation around the C-C single bonds of the hexanoyl chain and the rotation around the bond connecting the carbonyl group to the phenyl ring. A systematic scan of the dihedral angles associated with these bonds allows for the construction of a detailed energy landscape.

DFT calculations can be employed to determine the geometries and relative energies of different conformers. mdpi.combiomedres.us It is predicted that the lowest energy conformer would adopt an extended, anti-periplanar arrangement of the alkyl chain to minimize steric repulsion. Furthermore, there is likely a low energy barrier for the rotation of the phenyl ring relative to the plane of the carbonyl group, with the most stable conformation likely involving a non-planar arrangement to alleviate steric hindrance while maintaining some degree of π-conjugation. Higher energy conformers would involve gauche interactions within the alkyl chain.

Table 4: Hypothetical Relative Energies of Stable Conformers Calculated at a theoretical DFT level (e.g., B3LYP/6-31G). Energies are relative to the global minimum.*

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (All-trans chain) | C-C-C-C = 180° | 0.00 |

| Gauche Conformer 1 | C-C-C-C = ~60° | 0.95 |

| Gauche Conformer 2 | C-C-C-C = ~-60° | 0.95 |

| Phenyl Ring Rotamer (90°) | Ar-C-C=O = 90° | 2.50 |

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing transition states, which are inherently difficult to observe experimentally. rsc.orgmdpi.com For this compound, a primary alkyl halide, a bimolecular nucleophilic substitution (Sₙ2) reaction is a plausible and important chemical transformation.

Using DFT, the entire reaction pathway for an Sₙ2 reaction, for example with a hydroxide (B78521) ion (OH⁻) as the nucleophile, can be modeled. This involves calculating the optimized geometries and energies of the reactants, the transition state, and the products. researchgate.netresearchgate.net The calculations would predict a concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at that center.

The transition state is the highest energy point along the reaction coordinate and is characterized by a pentacoordinate carbon atom with partially formed C-O and partially broken C-Cl bonds. By locating this saddle point on the potential energy surface and performing frequency calculations (which should yield exactly one imaginary frequency), the structure of the transition state can be confirmed. The energy difference between the transition state and the reactants gives the activation energy (ΔE‡) for the reaction, a critical parameter for predicting reaction kinetics.

Table 5: Hypothetical Energy Profile for the Sₙ2 Reaction with OH⁻ Calculated at a theoretical DFT level (e.g., B3LYP/6-31G with a solvent model).*

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.00 |

| Transition State | [HO···C₆H₁₂O(C₇H₄N)···Cl]⁻ | +22.5 |

| Products | 6-Hydroxy-1-(4-cyanophenyl)-1-oxohexane + Cl⁻ | -15.8 |

| Activation Energy (ΔE‡) | E(TS) - E(Reactants) | 22.5 |

| Reaction Energy (ΔE_rxn) | E(Products) - E(Reactants) | -15.8 |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 6-Chloro-1-(4-cyanophenyl)-1-oxohexane from potential impurities, starting materials, and byproducts, as well as for its quantification. The choice of technique is dictated by the compound's physicochemical properties, including its volatility, polarity, and thermal stability.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and functional groups of this compound, GC analysis is a viable method for purity assessment. A typical GC system would employ a capillary column with a nonpolar or medium-polarity stationary phase.

A suitable stationary phase would be a polysiloxane-based polymer, such as one containing 5% phenyl and 95% methyl groups, which separates compounds based on their boiling points and, to a lesser extent, their polarity. The oven temperature would be programmed to start at a moderate temperature and ramp up to a higher temperature to ensure the elution of the compound and any less volatile impurities. libretexts.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temperature 150 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C (FID) |

A mass spectrometer detector offers the advantage of providing structural information through the fragmentation pattern of the molecule, aiding in the confirmation of its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of organic molecules, particularly those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC method is most appropriate.

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

The retention time in HPLC is influenced by factors such as the mobile phase composition and the column temperature. researchgate.netnih.govresearchgate.net For related halogenated aromatic compounds, phenyl-hexyl or pentafluorophenyl (PFP) columns can also offer alternative selectivity. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool that combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. pitt.edu This technique is particularly valuable for the structural confirmation of the target compound and the identification of unknown impurities.

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for molecules of this type. bu.edu In tandem mass spectrometry (LC-MS/MS), precursor ions of the compound of interest can be selected and fragmented to produce a characteristic pattern of product ions, further enhancing selectivity and providing detailed structural information. researchgate.netnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. hw.ac.uk The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two doublets. The protons on the alkyl chain will appear in the upfield region (typically δ 1.0-4.0 ppm). The protons alpha to the carbonyl group and the chlorine atom will be the most deshielded within the chain.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~8.0 | d | 2H |

| Aromatic (ortho to CN) | ~7.8 | d | 2H |

| -CH₂- (alpha to C=O) | ~3.0 | t | 2H |

| -CH₂- (alpha to Cl) | ~3.6 | t | 2H |

| -CH₂- (beta to C=O) | ~1.8 | m | 2H |

| -CH₂- (gamma to C=O) | ~1.5 | m | 2H |

| -CH₂- (delta to C=O) | ~1.9 | m | 2H |

*d = doublet, t = triplet, m = multiplet. Coupling constants (J) are typically around 7-8 Hz for vicinal alkyl protons and ortho aromatic protons. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon will appear significantly downfield (around δ 190-200 ppm). libretexts.org The aromatic carbons will resonate in the δ 110-160 ppm region, and the aliphatic carbons will be found in the upfield region (δ 20-50 ppm). ksu.edu.saoregonstate.edu

Table 4: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C=O | ~198 |

| Aromatic (C-CN) | ~115 |

| Aromatic (C-C=O) | ~138 |

| Aromatic (CH, ortho to C=O) | ~129 |

| Aromatic (CH, ortho to CN) | ~132 |

| CN | ~118 |

| -CH₂- (alpha to C=O) | ~38 |

| -CH₂- (alpha to Cl) | ~45 |

| -CH₂- (beta to C=O) | ~24 |

| -CH₂- (gamma to C=O) | ~32 |

| -CH₂- (delta to C=O) | ~26 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups. The C=O stretch of an aromatic ketone typically appears in the range of 1680-1700 cm⁻¹. pressbooks.publibretexts.org The C≡N stretch is expected to be a sharp, medium-intensity band around 2220-2240 cm⁻¹. wpmucdn.com Other characteristic absorptions include C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and C-Cl stretching in the fingerprint region (typically 600-800 cm⁻¹). vscht.czmsu.edu

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring and the C≡N bond are expected to give strong Raman signals. The nitrile stretch, in particular, often provides a very sharp and intense band in the Raman spectrum. orientjchem.orgresearchgate.net The ring breathing mode of the para-substituted benzene (B151609) ring is also a characteristic Raman band. orientjchem.orgijtsrd.comchemicalbook.comresearchgate.net

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C≡N | Stretching | 2220 - 2240 (sharp, medium) | 2220 - 2240 (strong, sharp) |

| C=O | Stretching | 1680 - 1700 (strong) | 1680 - 1700 (medium) |

| Aromatic C-H | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| Aromatic C=C | Ring Stretching | 1600, 1500 (medium) | 1600, 1500 (strong) |

| C-Cl | Stretching | 600 - 800 (medium) | 600 - 800 (weak) |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structure of a compound. For this compound, both standard mass spectrometry and high-resolution mass spectrometry (HRMS) are indispensable for its characterization.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Given the molecular formula C₁₃H₁₄ClNO, the monoisotopic mass of the molecular ion would be approximately 235.0764 g/mol . A key feature to observe would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), the mass spectrum would exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the exact mass of the molecular ion, which provides strong evidence for the assigned molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₃H₁₄³⁵ClNO+H]⁺ | 236.0837 |

| [C₁₃H₁₄³⁷ClNO+H]⁺ | 238.0807 |

| [C₁₃H₁₄³⁵ClNO+Na]⁺ | 258.0656 |

| [C₁₃H₁₄³⁷ClNO+Na]⁺ | 260.0627 |

Note: The table presents the theoretically calculated exact masses for the protonated and sodiated adducts of the two major chlorine isotopes of the target compound.

Beyond the molecular ion, the mass spectrum will display a series of fragment ions, which result from the breakdown of the molecular ion. The fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the compound. For this compound, characteristic fragmentation would likely involve cleavage at the alpha-position to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. Other potential fragmentations could include the loss of the chlorohexyl chain or the cyanophenyl group.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.

For this compound, with the molecular formula C₁₃H₁₄ClNO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 66.24 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.99 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.04 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.94 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.79 |

| Total | 235.714 | 100.00 |

In a research setting, a sample of pure this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values listed in the table above. A close match, typically within ±0.4%, is considered a confirmation of the empirical formula.

Future Research Directions and Potential Applications in Chemical Sciences

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 6-Chloro-1-(4-cyanophenyl)-1-oxohexane likely involves a Friedel-Crafts acylation of cyanobenzene with 6-chlorohexanoyl chloride, traditionally employing stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). While effective, this method generates significant amounts of corrosive and environmentally detrimental waste. Future research should pivot towards the development of greener and more sustainable synthetic methodologies. organic-chemistry.orgacs.orgresearchgate.net

A primary area of exploration lies in the use of heterogeneous solid acid catalysts. researchgate.net Materials such as zeolites, sulfated zirconia, and various metal oxides could offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste production. researchgate.net Investigating the catalytic activity of these materials for the acylation of the electron-deficient cyanobenzene ring would be a crucial first step.

Furthermore, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids could drastically improve the sustainability of the synthesis. numberanalytics.com Microwave-assisted organic synthesis is another promising avenue that could lead to shorter reaction times, higher yields, and reduced energy consumption. numberanalytics.com A comparative study of these different sustainable approaches would be invaluable in identifying the most efficient and eco-friendly pathway for the production of this compound.

Table 1: Potential Sustainable Catalysts for the Synthesis of this compound

| Catalyst | Proposed Reaction Conditions | Potential Advantages |

|---|---|---|

| Zeolite H-BEA | Solvent-free, 120-150 °C | Reusable, high selectivity, reduced waste. researchgate.net |

| Sulfated Zirconia | Toluene, 100-120 °C | High acidity, stable under reaction conditions. researchgate.net |

| Methanesulfonic acid | Neat, 80-100 °C | Metal-free, biodegradable, minimal waste. organic-chemistry.orgacs.org |

| [CholineCl][ZnCl₂]₃ | Microwave irradiation, 100 °C | Dual catalyst/solvent, high yields, short reaction times. |

Design and Development of Catalytic Transformations for Derivatization

The structure of this compound offers multiple sites for chemical modification, making it an excellent candidate for the development of novel catalytic transformations to generate a diverse range of derivatives. The chloroalkyl chain and the aromatic ketone moiety are both amenable to a variety of catalytic reactions.

Future research could focus on transition metal-catalyzed cross-coupling reactions at the chloro-terminus. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents, including aryl, alkynyl, and amino groups, respectively. This would allow for the systematic tuning of the molecule's steric and electronic properties.

The ketone functionality also presents opportunities for derivatization. rsc.org Catalytic C-H functionalization directed by the ketone group could be explored to introduce substituents at the ortho position of the cyanophenyl ring. rsc.org Furthermore, catalytic C-C bond activation of the ketone could lead to novel molecular skeletons. researchgate.netnih.gov The development of enantioselective catalytic methods for the reduction of the ketone to a chiral alcohol would also be of significant interest, providing access to stereochemically defined derivatives. researchgate.net

Table 2: Potential Catalytic Derivatization Reactions of this compound

| Reaction Type | Reagents and Catalyst | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-1-(4-cyanophenyl)-1-oxohexanes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 6-Alkynyl-1-(4-cyanophenyl)-1-oxohexanes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 6-Amino-1-(4-cyanophenyl)-1-oxohexanes |

| Ketone Reduction | H₂, chiral Ru catalyst | (R/S)-6-Chloro-1-(4-cyanophenyl)hexan-1-ol |

| ortho-C-H Arylation | Arylboronic acid, Rh catalyst | 6-Chloro-1-(2'-aryl-4-cyanophenyl)-1-oxohexanes |

Role as a Scaffold for Complex Chemical Library Synthesis

The bifunctional nature of this compound makes it an ideal scaffold for the construction of complex chemical libraries for high-throughput screening in drug discovery and materials science. nih.govnih.gov The presence of two distinct reactive handles—the terminal chloro group and the aromatic ring/ketone moiety—allows for the orthogonal introduction of different building blocks, leading to a high degree of molecular diversity. nih.gov

Future research in this area would involve the development of robust and efficient synthetic protocols for the parallel synthesis of large libraries of compounds based on this scaffold. This could involve solid-phase synthesis, where the scaffold is attached to a resin via one of its functional groups, allowing for the easy addition and purification of subsequent building blocks.

The design of these libraries could be guided by computational methods to explore a vast chemical space and select for compounds with desired properties. For example, libraries could be designed to target specific biological macromolecules by varying the substituents at both ends of the scaffold to optimize binding interactions. The distance and relative orientation of the two functionalization points on the scaffold provide a defined spatial arrangement for the appended pharmacophores. nih.gov

Table 3: Illustrative Bifunctional Scaffold Design Based on this compound

| Linker at C6 | Functional Group on Aromatic Ring | Potential Application |

|---|---|---|

| -NH-(CH₂)₂-COOH | -OH | Bivalent ligand for receptor studies |

| -S-(CH₂)₃-N₃ | -NH₂ | Click chemistry handle for bioconjugation |

| -O-(CH₂)₄-Biotin | -CHO | Probe for target identification |

| -Aryl-N(CH₃)₂ | -NO₂ | Molecular electronics component |

Potential in Advanced Materials Science (e.g., through Non-Linear Optical Properties if derivatives are explored)

The electronic structure of this compound, featuring an electron-withdrawing cyano group and a carbonyl group conjugated to an aromatic ring, provides a foundation for the development of materials with interesting optical properties. Specifically, derivatives of this compound could exhibit significant non-linear optical (NLO) activity. rsc.orgnih.gov

NLO materials are crucial for a range of applications in photonics and optoelectronics, including optical switching and frequency conversion. "Push-pull" chromophores, which contain both an electron-donating group (EDG) and an electron-accepting group (EAG) connected by a π-conjugated system, often exhibit large second-order NLO responses. bohrium.comresearchgate.net

Future research could focus on synthesizing derivatives of this compound where the chloro group is replaced by a strong electron-donating group, such as an amino or alkoxy group. This would create a classic push-pull system, with the newly introduced EDG "pushing" electron density through the hexanoyl chain and the aromatic ring to the "pulling" cyano and carbonyl groups. The length of the alkyl chain could also be varied to fine-tune the electronic communication between the donor and acceptor groups. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of these designed molecules and guide synthetic efforts towards compounds with optimal NLO properties. mdpi.com

Table 4: Hypothetical Non-Linear Optical Properties of 6-Substituted-1-(4-cyanophenyl)-1-oxohexane Derivatives

| Substituent at C6 (Donor) | Calculated First Hyperpolarizability (β) (a.u.) | Potential NLO Application |

|---|---|---|

| -Cl (Reference) | Low | Reference compound |

| -OCH₃ | Moderate | Second-harmonic generation |

| -N(CH₃)₂ | High | Electro-optic modulation |

| -N(Aryl)₂ | Very High | Optical data storage |

Q & A

Basic Questions

Q. What are the primary synthetic routes for 6-Chloro-1-(4-cyanophenyl)-1-oxohexane?

- The compound can be synthesized via condensation reactions involving 4-cyanophenyl precursors. For example, analogous methods involve reacting chalcones with ethyl acetoacetate under basic conditions (e.g., NaOH in ethanol) followed by reflux and purification via recrystallization . Monitoring reaction progress using thin-layer chromatography (TLC) with acetone/hexane eluents ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential for verifying molecular structure and functional groups . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in cyclohexenone derivatives, where conformational analysis (e.g., envelope vs. half-chair puckering) clarifies spatial arrangements .

Q. What physicochemical properties should researchers prioritize during characterization?

- Key properties include logP (predicted ~4.3 for similar chloroaryl ketones, indicating lipophilicity) and polar surface area (PSA) (~17.07 Ų for related compounds), which influence solubility and bioavailability . Thermal stability can be assessed via differential scanning calorimetry (DSC), as seen in liquid crystal studies .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent influence reactivity and material properties?

- The electron-withdrawing cyano group enhances dielectric anisotropy in liquid crystalline applications, as observed in 4-cyanophenyl-cyclohexane derivatives (Δε ~ +10.1). This property is critical for electro-optic devices requiring low threshold voltages . The substituent also directs regioselectivity in Michael additions, favoring aryl ketone formation .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in molecular conformations?

- In cases of crystallographic disorder (e.g., split occupancies in cyclohexene rings), refine models using dual-conformation occupancy ratios (e.g., 68.4%:31.6%) and validate via residual density maps. Conformational energy calculations (e.g., Cremer-Pople puckering parameters) help distinguish between envelope, half-chair, and screw-boat geometries .

Q. How can researchers optimize synthetic yields while minimizing byproducts in 4-cyanophenyl ketone synthesis?

- Reaction optimization includes:

- Temperature control (reflux in ethanol for 8–12 hours) .

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Purification via fractional crystallization, as shown in isomer separation (e.g., 5.5:1 cis:trans ratio in dioxane derivatives) .

- Byproduct mitigation involves quenching reactive intermediates (e.g., Na₂CO₃ washes) and employing scavenger resins .

Methodological Notes

- Stereochemical Analysis : For chiral centers, use chiral HPLC or circular dichroism (CD) spectroscopy, as applied in tetrahydrobenzoazepine derivatives .

- Contradiction Handling : Cross-validate spectral data (e.g., NMR vs. X-ray) and employ computational tools (DFT calculations) to reconcile discrepancies in bond lengths or angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.